molecular formula C18H19NO3 B5755476 N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide

N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B5755476
M. Wt: 297.3 g/mol
InChI Key: HUAJSRDVSVJKMO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide, also known as AMPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of amides and is a white crystalline powder with a molecular weight of 277.33 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell growth. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the invasion and metastasis of cancer cells, making it a potential candidate for the treatment of metastatic cancers. In terms of its anti-inflammatory effects, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for its therapeutic use. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
In conclusion, N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has shown potential therapeutic applications in cancer research and inflammation. Its mechanism of action involves inhibition of enzymes and pathways involved in cancer cell growth and inflammation. Future research is needed to fully understand its therapeutic potential and identify potential targets for its use.

Synthesis Methods

N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is synthesized through a multistep reaction, starting with the reaction of 4-acetylphenol with 4-methoxybenzaldehyde in the presence of a base to form 4-acetylphenyl-4-methoxybenzyl alcohol. The alcohol is then oxidized to form the corresponding aldehyde, which is then reacted with 3-aminopropionitrile to form the desired amide product.

Scientific Research Applications

N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(20)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(22-2)11-4-14/h3-4,6-11H,5,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAJSRDVSVJKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide

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